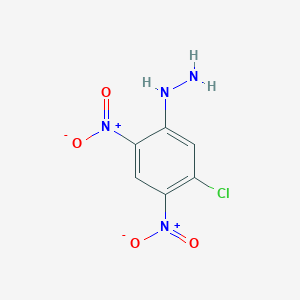(5-Chloro-2,4-dinitrophenyl)hydrazine
CAS No.: 62088-24-8
Cat. No.: VC8182383
Molecular Formula: C6H5ClN4O4
Molecular Weight: 232.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62088-24-8 |
|---|---|
| Molecular Formula | C6H5ClN4O4 |
| Molecular Weight | 232.58 g/mol |
| IUPAC Name | (5-chloro-2,4-dinitrophenyl)hydrazine |
| Standard InChI | InChI=1S/C6H5ClN4O4/c7-3-1-4(9-8)6(11(14)15)2-5(3)10(12)13/h1-2,9H,8H2 |
| Standard InChI Key | VOQIXBVKFYHUOD-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN |
Introduction
Structural and Molecular Characteristics
(5-Chloro-2,4-dinitrophenyl)hydrazine belongs to the arylhydrazine family, featuring a benzene ring with substituents at the 2-, 4-, and 5-positions: nitro groups at 2 and 4, and a chlorine atom at 5. The hydrazine (-NHNH₂) group at position 1 enables nucleophilic reactions, particularly with carbonyl compounds. The electron-withdrawing nitro and chloro groups enhance the electrophilicity of the aromatic ring, directing reactivity toward substitution and condensation reactions .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₄ClN₄O₄ |
| Molecular Weight | 248.58 g/mol |
| Substituents | -NO₂ (2,4), -Cl (5), -NHNH₂ (1) |
| Reactivity | Electrophilic substitution, condensation |
Synthesis and Production
The synthesis of (5-Chloro-2,4-dinitrophenyl)hydrazine follows pathways analogous to its parent compound, 2,4-dinitrophenylhydrazine (DNPH) . While direct literature on its synthesis is limited, logical extrapolation from DNPH production provides a plausible route:
-
Starting Material: 5-Chloro-2,4-dinitrochlorobenzene (CAS 97-00-7), a precursor with chlorine at position 5 and nitro groups at 2 and 4 .
-
Reaction with Hydrazine: Nucleophilic aromatic substitution replaces the para-chloro group with hydrazine:
This reaction typically occurs in ethanol under reflux, catalyzed by sulfuric acid or acetic acid .
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–85°C (reflux) |
| Catalyst | Glacial acetic acid |
| Yield | ~63% (based on analogous syntheses ) |
Industrial-scale production employs continuous flow reactors to enhance safety and efficiency, given the shock-sensitive nature of nitroaromatic compounds .
Chemical Reactivity and Applications
Condensation with Carbonyl Compounds
The hydrazine group reacts with aldehydes and ketones to form hydrazones, a reaction central to its analytical applications:
Hydrazones derived from (5-Chloro-2,4-dinitrophenyl)hydrazine exhibit vivid coloration (yellow to red) and distinct melting points, aiding in carbonyl compound identification . Unlike DNPH, the chloro substituent may alter solubility and crystallization behavior, though systematic studies are needed.
Reduction and Functionalization
The nitro groups can be reduced to amines using hydrogenation or sodium borohydride, yielding diamino derivatives. This property is exploitable in synthesizing heterocyclic compounds for pharmaceutical research .
Antiviral Research Applications
Recent studies highlight derivatives of (5-Chloro-2,4-dinitrophenyl)hydrazine as inhibitors of viral protein interactions. For example, a hydrazone derivative synthesized from 5-chloroisatin and DNPH demonstrated selective inhibition of SARS-CoV-2 spike protein binding to ACE2 receptors (IC₅₀ = 0.26 μM) . Molecular docking suggests the chloro and nitro groups enhance binding affinity to viral targets, circumventing mutation-induced resistance .
Table 3: Bioactivity Data for a Related Hydrazone Derivative
| Parameter | Value |
|---|---|
| IC₅₀ (SARS-CoV-2 RBD) | 0.26 μM |
| Selectivity Index | 7.9 (vs. PD-1/PD-L1) |
| Binding Site | ACE2 receptor distal to spike mutations |
| Hazard Category | Code |
|---|---|
| Acute Toxicity | H301, H310, H331 |
| Skin Sensitization | H317 |
| Aquatic Toxicity | H400, H410 |
Comparative Analysis with Analogues
2,4-Dinitrophenylhydrazine (DNPH): Lacks the 5-chloro substituent, resulting in lower electrophilicity and distinct hydrazone melting points. DNPH is more widely used in teaching laboratories due to its lower synthetic complexity .
5-Chloro-2,4-dinitrophenylhydrazone: A derivative with a substituted carbonyl group, exhibiting enhanced bioactivity in antiviral assays .
Future Directions
Further research should prioritize:
-
Synthetic Optimization: Developing safer, higher-yield routes for large-scale production.
-
Mechanistic Studies: Elucidating the role of the chloro substituent in binding viral proteins.
-
Environmental Impact Assessments: Biodegradation studies to mitigate ecotoxicity concerns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume